Cas no 1972-05-0 (Phenol,3-methoxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-)

Phenol,3-methoxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl- structure
1972-05-0 structure
Product name:Phenol,3-methoxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-
CAS No:1972-05-0
MF:C22H32O2
MW:328.488286972046
CID:158057
PubChem ID:164905

Phenol,3-methoxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl- Chemical and Physical Properties

Names and Identifiers

    • Phenol,3-methoxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-
    • Cannabidiol monomethyl ether
    • cannabidiol-3-monomethyl ether
    • 3-methoxy-2-[(1R,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]-5-pentylphenol
    • Phenol, 3-methoxy-2-(3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl)-5-pentyl-, (1R-trans)-
    • PHENOL, 3-METHOXY-2-((1R,6R)-3-METHYL-6-(1-METHYLETHENYL)-2-CYCLOHEXEN-1-YL)-5-PENTYL-
    • 1972-05-0
    • 3-Methoxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentylphenol
    • CHEMBL501210
    • 3-methoxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylphenol
    • Phenol, 3-methoxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-
    • UDG7T94PXM
    • CBDM
    • 3-METHOXY-2-((1R,6R)-3-METHYL-6-(1-METHYLETHENYL)-2-CYCLOHEXEN-1-YL)-5-PENTYLPHENOL
    • SCHEMBL13214117
    • DTXSID30941477
    • UNII-UDG7T94PXM
    • CBD monomethyl ether
    • Inchi: InChI=1S/C22H32O2/c1-6-7-8-9-17-13-20(23)22(21(14-17)24-5)19-12-16(4)10-11-18(19)15(2)3/h12-14,18-19,23H,2,6-11H2,1,3-5H3
    • InChI Key: IPGGELGANIXRSX-UHFFFAOYSA-N
    • SMILES: COC1=CC(CCCCC)=CC(O)=C1C1C(C(C)=C)CCC(C)=C1

Computed Properties

  • Exact Mass: 328.24
  • Monoisotopic Mass: 328.24
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 7
  • Complexity: 439
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.8
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • Density: 0.988
  • Boiling Point: 418°Cat760mmHg
  • Flash Point: 142.1°C
  • Refractive Index: 1.524
  • PSA: 29.46000
  • LogP: 6.14950

Phenol,3-methoxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P002B4L-1mg
Phenol, 3-methoxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-
1972-05-0 ≥98%
1mg
$126.00 2024-06-17
1PlusChem
1P002B4L-5mg
Phenol, 3-methoxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-
1972-05-0 ≥98%
5mg
$450.00 2024-06-17

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